N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
説明
N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a structurally complex oxalamide derivative. Its molecular architecture features a 4-methylbenzyl group, a 1-methylindolin-5-yl moiety, and a 4-methylpiperazinyl ethyl chain.
特性
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-19-4-6-20(7-5-19)17-27-25(32)26(33)28-18-24(31-14-12-29(2)13-15-31)21-8-9-23-22(16-21)10-11-30(23)3/h4-9,16,24H,10-15,17-18H2,1-3H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZSZQVJYNRUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is , with a molecular weight of approximately 420.57 g/mol. Its structure includes an oxalamide functional group, which is known for its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H32N4O2 |
| Molecular Weight | 420.57 g/mol |
| CAS Number | 922013-97-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. Compounds with similar structural features have been shown to exhibit:
- Neuropharmacological Effects : Related compounds have demonstrated the ability to act as antagonists at neurokinin receptors, which are involved in pain modulation and mood regulation.
- Anticancer Properties : Some oxalamide derivatives have been investigated for their potential to inhibit cancer cell proliferation by targeting specific metabolic pathways .
In Vitro Studies
Recent studies have focused on the in vitro effects of N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide on various cell lines. Key findings include:
- Cell Viability Assays : The compound exhibited dose-dependent cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
- Receptor Binding Studies : Binding affinity assays revealed that this compound interacts with neurokinin receptors, suggesting implications for pain management therapies.
Case Studies
One notable case study examined the effects of this compound in a model of neuropathic pain. The results indicated significant pain relief in treated subjects compared to controls, supporting its potential therapeutic applications in pain management.
Summary of Research Findings
Research into N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide highlights several important aspects:
- Potential Therapeutic Applications : The compound's interactions with neurokinin receptors position it as a candidate for treating mood disorders and chronic pain conditions.
- Anticancer Activity : Preliminary data suggest that it may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms and efficacy.
類似化合物との比較
Structural Comparison with Similar Oxalamides
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
| Compound Name | Key Substituents | Primary Application | Metabolic Stability Insights |
|---|---|---|---|
| N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | 4-methylbenzyl, 1-methylindolin-5-yl, 4-methylpiperazinyl ethyl | Hypothesized pharmaceutical use | Likely influenced by piperazine/indoline groups |
| S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) | 2,4-dimethoxybenzyl, pyridyl ethyl | Flavoring agent (Savorymyx® UM33) | Rapid metabolism; no amide hydrolysis observed |
| BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-indenyl)oxalamide) | Chloro-fluorophenyl, guanidinomethyl, methylamino indenyl | Vaccine efficacy enhancement | Synthesis and salt formation detailed |
| Compound 10 (N1,N2-bis(2-(4-(imidazolidinone-phenyl)phenyl)imidazolidinone)oxalamide) | Imidazolidinone-phenyl branches | Synthetic intermediate | High yield (86%); stable melting point (215–217°C) |
Key Observations :
- The main compound’s 4-methylpiperazinyl and indoline groups differentiate it from simpler flavoring oxalamides like S336, which prioritize aromatic methoxy and pyridyl groups for taste modulation .
- Compared to BNM-III-170, which includes a guanidinomethyl group for vaccine adjuvant activity, the main compound’s indoline moiety may target neurological or kinase-related pathways .
Pharmacological and Toxicological Profiles
Table 2: Toxicological Data for Selected Oxalamides
| Compound Name | NOEL (mg/kg/day) | Key Findings | Regulatory Status |
|---|---|---|---|
| S336 | 100 | No adverse effects in 93-day rat studies; approved globally as flavoring | FEMA 4233, FL-no. 16.099 |
| Related Oxalamides* | 8–8.36 | Structurally similar compounds show low toxicity in 28-/90-day rat studies | FAO/WHO-approved as flavorings |
| BNM-III-170 | N/A | Enhances vaccine efficacy against immunodeficiency virus challenges | Preclinical research stage |
*Includes N1-(2-methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide and others .
Analysis :
- The main compound’s lack of reported toxicological data contrasts with S336 and related flavoring oxalamides, which exhibit high NOEL values, supporting their safety in food .
- BNM-III-170’s role in vaccine enhancement suggests oxalamides can be tailored for diverse applications, though pharmaceutical candidates may require stricter toxicity evaluations .
Metabolic Stability and Pathways
- S336 and Flavoring Oxalamides : Rapid metabolism in rat hepatocytes without amide hydrolysis, indicating stable amide bonds and oxidation/glucuronidation as primary pathways .
- Main Compound : The 4-methylpiperazinyl group may enhance solubility and alter metabolic routes (e.g., N-demethylation or piperazine ring oxidation), while the indoline moiety could undergo aromatic hydroxylation or methyl group oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
